molecular formula C15H14F3N3O4S2 B193151 (R)-Bendroflumethiazide CAS No. 1087345-31-0

(R)-Bendroflumethiazide

Cat. No.: B193151
CAS No.: 1087345-31-0
M. Wt: 421.4 g/mol
InChI Key: HDWIHXWEUNVBIY-CQSZACIVSA-N
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Description

®-Bendroflumethiazide is a thiazide diuretic used primarily in the treatment of hypertension and edema. It works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, which helps to lower blood pressure and reduce fluid accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Bendroflumethiazide typically involves the reaction of 3-chloro-6-(trifluoromethyl)benzenesulfonamide with 2-amino-4-chlorobenzenesulfonamide under specific conditions to form the thiazide ring structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of ®-Bendroflumethiazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade.

Chemical Reactions Analysis

Types of Reactions: ®-Bendroflumethiazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazide derivatives.

Scientific Research Applications

®-Bendroflumethiazide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of thiazide diuretics and their derivatives.

    Biology: Investigated for its effects on ion transport and cellular mechanisms in kidney cells.

    Medicine: Studied for its potential use in treating conditions beyond hypertension, such as heart failure and chronic kidney disease.

    Industry: Utilized in the development of new diuretic drugs and formulations.

Mechanism of Action

®-Bendroflumethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The reduction in blood volume helps to lower blood pressure. The compound also has a mild vasodilatory effect, contributing to its antihypertensive properties.

Comparison with Similar Compounds

    Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but different chemical structure.

    Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to ®-Bendroflumethiazide.

    Indapamide: A non-thiazide sulfonamide diuretic with additional vasodilatory properties.

Uniqueness: ®-Bendroflumethiazide is unique in its specific chemical structure, which contributes to its particular pharmacokinetic and pharmacodynamic properties. Its ability to inhibit the sodium-chloride symporter with high specificity makes it an effective diuretic for managing hypertension and edema.

Properties

IUPAC Name

(3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIHXWEUNVBIY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431732
Record name (R)-bendrofluazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087345-31-0
Record name Bendroflumethiazide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087345310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-bendrofluazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENDROFLUMETHIAZIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNN1HL1LXR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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